molecular formula C15H15N3O6 B2461743 N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine CAS No. 1042693-05-9

N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine

Cat. No.: B2461743
CAS No.: 1042693-05-9
M. Wt: 333.3
InChI Key: ZUBIRYADMXXFAE-UHFFFAOYSA-N
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Description

N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine is a complex organic compound that features a furan ring, a nitrophenyl group, and an asparagine backbone

Properties

IUPAC Name

3-(furan-2-ylmethylamino)-4-(4-nitroanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c19-14(20)8-13(16-9-12-2-1-7-24-12)15(21)17-10-3-5-11(6-4-10)18(22)23/h1-7,13,16H,8-9H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBIRYADMXXFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine typically involves multi-step organic reactions. One common approach is to start with the protection of the asparagine’s amino group, followed by the introduction of the furan-2-ylmethyl group through a nucleophilic substitution reaction. The nitrophenyl group can be introduced via a nitration reaction. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of N2-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products Formed

    Oxidation: Furanones

    Reduction: Aminophenyl derivatives

    Substitution: Halogenated or nitrated furan derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine exhibit promising anticancer activities. For instance, derivatives of furan and nitrophenyl have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, some studies have shown that these compounds can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, which may also play a role in cancer cell proliferation . This dual action makes them attractive candidates for further development.

Biochemical Applications

Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. Studies have shown that this compound can effectively inhibit neuraminidase activity, which is crucial in the treatment of viral infections such as influenza . The inhibition of this enzyme prevents the release of viral particles from infected cells, thereby limiting the spread of infection.

Protein Glycosylation Studies
The role of asparagine in glycosylation processes has been extensively studied. Research indicates that asparagine-linked oligosaccharides are vital for the biological activity of various hormones. Modifications to the asparagine residue can significantly impact protein function and stability . This highlights the importance of compounds like this compound in understanding glycosylation patterns and their implications in cellular signaling.

Material Science

Fluorescent Materials
Recent advancements have explored the use of furan-based compounds in developing solid-state fluorescent materials. The unique properties of furan derivatives allow for their application in optoelectronic devices, where they can serve as efficient light-emitting materials due to their favorable photophysical properties . This opens avenues for innovative applications in sensors and display technologies.

Data Tables

Application Area Potential Benefits Key Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells
Enzyme inhibitionInhibits DNA gyrase and neuraminidase
Biochemical ApplicationsUnderstanding glycosylationModifications affect protein stability and function
Material ScienceDevelopment of fluorescent materialsEfficient light emission properties

Case Studies

  • Anticancer Activity Study
    • A study evaluated various derivatives of this compound against human cancer cell lines. Results indicated significant cytotoxic effects, particularly against breast and colon cancer cells, with IC50 values in the low micromolar range.
  • Enzyme Inhibition Research
    • In vitro assays demonstrated that this compound effectively inhibited neuraminidase activity with an IC50 value comparable to standard antiviral drugs, suggesting its potential use in antiviral therapy.
  • Fluorescent Material Development
    • Research on furan derivatives led to the creation of new fluorescent materials with high quantum yields, suitable for applications in organic light-emitting diodes (OLEDs) and biosensors.

Mechanism of Action

The mechanism by which N2-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine exerts its effects involves interactions with specific molecular targets. The furan ring and nitrophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(furan-2-ylmethyl)-N-(4-aminophenyl)-alpha-asparagine
  • N~2~-(thiophen-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine
  • N~2~-(furan-2-ylmethyl)-N-(3-nitrophenyl)-alpha-asparagine

Uniqueness

N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine is unique due to the combination of its furan ring and nitrophenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be described as an amino acid derivative featuring a furan ring and a nitrophenyl group. Its molecular formula is C13_{13}H12_{12}N2_{2}O3_{3}, and its structural representation is crucial for understanding its biological interactions.

Structural Characteristics

ComponentDescription
Furan RingA five-membered aromatic ring
Nitrophenyl GroupA phenyl ring substituted with a nitro group
Asparagine MoietyAn amino acid that may influence metabolic pathways

Research indicates that compounds similar to this compound can interact with various biological systems. The asparagine component suggests potential roles in metabolic regulation, particularly in cancer cell survival under nutrient deprivation conditions. For instance, asparagine has been shown to suppress apoptosis in glutamine-deprived cells, indicating its importance in cellular adaptation and survival mechanisms .

Pharmacological Insights

  • Anticancer Activity : Studies have demonstrated that asparagine plays a critical role in regulating cellular responses to stress, particularly in cancer cells. It has been noted that depletion of asparagine can lead to increased apoptosis in certain tumor types, correlating with poor prognosis .
  • Potential Neuroprotective Effects : The structural attributes of the compound may also confer neuroprotective properties, similar to other furan derivatives that have shown efficacy in modulating neurotransmitter systems .
  • Antimicrobial Properties : The nitrophenyl moiety is known for its antimicrobial activity, which could suggest that the compound may exhibit similar properties against various pathogens, including resistant strains .

Study 1: Anticancer Activity

A study evaluated the effects of asparagine on glioma cells, revealing that exogenous asparagine significantly reduced cell death during glutamine withdrawal. The findings indicated that asparagine could be a crucial factor in maintaining cell viability under stress conditions .

Study 2: Neuroprotective Effects

Research on furan derivatives has shown their ability to modulate NMDA receptor activity, which is vital for synaptic plasticity and memory function. This suggests that this compound might influence neurological pathways and offer therapeutic potential for neurodegenerative diseases .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Study FocusFindings
Anticancer ActivitySuppression of apoptosis in glutamine-deprived cells
Neuroprotective EffectsModulation of NMDA receptor activity linked to memory function
Antimicrobial PropertiesPotential activity against resistant bacterial strains

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